N-[4-(4-nitrophenoxy)phenyl]urea
Description
Properties
IUPAC Name |
[4-(4-nitrophenoxy)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4/c14-13(17)15-9-1-5-11(6-2-9)20-12-7-3-10(4-8-12)16(18)19/h1-8H,(H3,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALSZHYRVGLABTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)N)OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Effects on Electronic Properties
- 4-Methoxyphenylurea (): Replacing the nitrophenoxy group with a methoxy (–OCH₃) substituent shifts the electronic profile from electron-withdrawing to electron-donating. This alters reactivity in electrophilic substitution reactions and may reduce oxidative stability compared to nitro-containing analogs.
- N-(4-Nitrophenyl)-N'-phenyl-urea (): This compound retains the nitro group but lacks the phenoxy bridge. The absence of the ether oxygen reduces conformational flexibility and may decrease solubility in polar solvents compared to N-[4-(4-nitrophenoxy)phenyl]urea.
- 1-(2-Hydroxy-4-nitrophenyl)-3-(4-methylsulfonylphenyl)urea (): The methylsulfonyl (–SO₂CH₃) group introduces strong polarity and hydrogen-bond acceptor sites, enhancing solubility in aqueous media. However, steric bulk from the sulfonyl group may hinder binding to hydrophobic targets compared to the nitrophenoxy analog.
Solubility and Physicochemical Properties
Thermochemical and Reactivity Data
- N-(4-Nitrophenyl)-N'-phenyl-urea exhibits a reaction enthalpy (ΔrH°) of -83.8 ± 0.3 kJ/mol in dioxane, indicative of exothermic urea bond formation (). Comparatively, nitrophenoxy-substituted ureas may display altered thermodynamics due to resonance stabilization from the phenoxy group.
Key Structural and Functional Insights
- Electron-Withdrawing vs. Electron-Donating Groups : Nitro and sulfonyl groups enhance electrophilicity, favoring interactions with nucleophilic biological targets (e.g., enzymes), whereas methoxy/ethoxy groups may improve pharmacokinetics via increased lipophilicity .
Q & A
Q. What are the recommended methods for synthesizing N-[4-(4-nitrophenoxy)phenyl]urea, and how can reaction conditions be optimized?
Synthesis typically involves coupling 4-nitrophenol derivatives with phenylurea precursors. Key steps include:
- Nucleophilic substitution : Reacting 4-nitrophenoxy aniline with isocyanates under anhydrous conditions (e.g., in dioxane or THF) .
- Thermodynamic control : Monitor reaction enthalpy (ΔrH°) via calorimetry to optimize exothermic steps; values for similar ureas range from -83.8 kJ/mol in dioxane .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization to achieve >95% purity.
Q. How can the crystal structure of this compound be determined experimentally?
- X-ray diffraction (XRD) : Use single crystals grown via slow evaporation (solvent: ethanol/water). Key parameters for refinement:
- Space group: Likely P1 (triclinic) based on analogous acetamide derivatives .
- Software: SHELX suite (SHELXL for refinement; SHELXS for structure solution) .
Q. What spectroscopic techniques are suitable for characterizing this compound?
- NMR : ¹H/¹³C NMR in DMSO-d₆ to identify urea protons (δ ~6.5–8.5 ppm) and nitrophenoxy groups (δ ~150–160 ppm for quaternary carbons) .
- Mass spectrometry : Electron ionization (EI-MS) to detect molecular ion peaks (expected m/z ~315 for C₁₃H₁₀N₃O₄⁺) .
- FT-IR : Confirm urea C=O stretch (~1640–1680 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .
Q. How does the electronic nature of the 4-nitrophenoxy substituent influence the compound’s reactivity?
- Electron-withdrawing effect : The nitro group reduces electron density on the phenyl ring, enhancing hydrogen-bonding capacity of the urea moiety. This affects solubility (polar solvents like DMF) and intermolecular interactions in crystal packing .
- Reactivity in substitution reactions : Nitro groups direct electrophilic attacks to meta positions, but steric hindrance may limit reactivity .
Advanced Research Questions
Q. How can computational modeling predict the binding interactions of this compound with biological targets?
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., tubulin or kinases). Focus on hydrogen bonds between urea NH and target residues (e.g., Asp/Glu) .
- MD simulations : Assess stability of ligand-protein complexes over 50–100 ns trajectories (AMBER/CHARMM force fields) .
Q. What experimental strategies resolve contradictions in crystallographic data for urea derivatives?
- Multi-scan correction : Apply SADABS for absorption correction to address discrepancies in intensity data .
- Validation tools : Use CheckCIF/PLATON to identify geometric outliers (e.g., bond angle deviations >5°) .
Q. How can the antitumor potential of this compound be evaluated in vitro?
- Cytotoxicity assays : Test against cancer cell lines (e.g., HeLa, MCF-7) via MTT assay (IC₅₀ determination) .
- Mechanistic studies :
- Flow cytometry to assess cell cycle arrest (G₂/M phase) .
- Western blotting for apoptosis markers (e.g., caspase-3 activation) .
Q. What are the challenges in optimizing reaction yields for large-scale synthesis?
- Byproduct formation : Mitigate via temperature control (<60°C) and stoichiometric excess of isocyanate (1.2:1 molar ratio) .
- Solvent selection : Use high-boiling solvents (e.g., DMF) to improve reaction homogeneity but balance with ease of removal .
Q. How do structural modifications (e.g., halogen substitution) alter the compound’s bioactivity?
- Comparative SAR : Replace nitro with Cl/F and assess changes in IC₅₀. For example, chloro derivatives show enhanced tubulin binding (~2-fold vs. nitro) .
- Hydrogen-bonding analysis : Use Cambridge Structural Database (CSD) to correlate substituent electronegativity with intermolecular interactions .
Q. What advanced techniques validate the compound’s role in proteomics research?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
